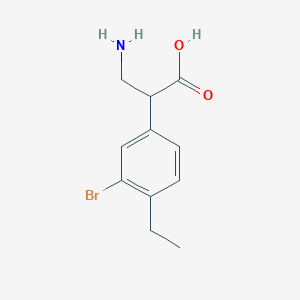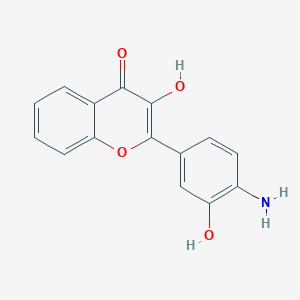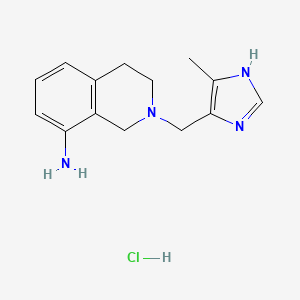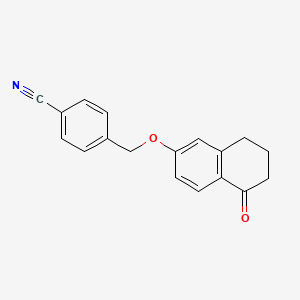
4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a phenyl group and a propenyloxy group attached to the benzopyran core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-4H-1-benzopyran-4-one with an allyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and propenyloxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. For example, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparación Con Compuestos Similares
4H-1-Benzopyran-4-one: The parent compound without the phenyl and propenyloxy groups.
2-Phenyl-4H-1-benzopyran-4-one: Lacks the propenyloxy group.
5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one: Contains hydroxyl and methoxy groups instead of the propenyloxy group.
Uniqueness: 4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)- is unique due to the presence of both the phenyl and propenyloxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65679-28-9 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-phenyl-7-prop-2-enoxychromen-4-one |
InChI |
InChI=1S/C18H14O3/c1-2-10-20-14-8-9-15-16(19)12-17(21-18(15)11-14)13-6-4-3-5-7-13/h2-9,11-12H,1,10H2 |
Clave InChI |
ANMSUCJCBYNJBT-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)

![9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11847855.png)
![10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B11847867.png)






![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)


